1-[(3-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid
Overview
Description
The compound “1-[(3-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid” is a complex organic molecule that contains a pyrrole ring, a bromophenyl group, and a carboxylic acid group . Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. The phenyl group is a functional group with the formula -C6H5. The bromophenyl group is a phenyl group substituted with a bromine atom. Carboxylic acids are organic compounds that contain a carboxyl group (C(=O)OH).
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrole ring, bromophenyl group, and carboxylic acid group would each contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the bromine atom in the bromophenyl group could be reactive in certain conditions, and the carboxylic acid group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Synthesis and Antibacterial Activity
A study described the synthesis of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, starting from ethyl 5-methyl-2-aminopyrrole-3-carboxylate, to explore their antibacterial activity. One compound showcased notable in vitro antibacterial properties, highlighting the potential of pyrrole derivatives in developing new antibacterial agents (Toja et al., 1986).
Antitumor Evaluation
In another investigation, acenaphtho[1,2-b]pyrrole-carboxylic acid esters were synthesized and evaluated for their cytotoxicity against A549 and P388 cell lines. The study revealed that certain derivatives exhibited significant cytotoxicity, suggesting their potential as antitumor agents (Liu et al., 2006).
Synthesis of Pyrrole Derivatives
Research has also focused on the synthesis of pyrrole derivatives, such as the preparation of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate for new insecticides. This highlights the role of pyrrole derivatives in synthesizing compounds with potential agricultural applications (Wen-bo, 2011).
Novel Cyclization Processes
The development of new synthetic methodologies includes the palladium-catalyzed carbonylative cyclization of β-bromo-α,β-unsaturated carboxylic acids, leading to pyrrole diones. This research contributes to advancing synthetic chemistry techniques for creating complex organic structures (Bae & Cho, 2014).
Glycine Site Antagonists
A study on (E)-3-(2-(N-phenylcarbamoyl)vinyl)pyrrole-2-carboxylic acid derivatives revealed a novel class of glycine site antagonists, indicating the importance of pyrrole derivatives in the development of new pharmaceuticals targeting the NMDA receptor complex (Balsamini et al., 1998).
Safety And Hazards
Future Directions
The future directions for research on this compound would depend on its potential applications. For example, if it showed promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in preclinical and clinical trials .
properties
IUPAC Name |
1-[(3-bromophenyl)methyl]pyrrole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c13-11-3-1-2-9(6-11)7-14-5-4-10(8-14)12(15)16/h1-6,8H,7H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUDRWVYAPWKBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN2C=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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